
6-Bromo-4-chloroquinoline-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-chloroquinoline-2-carbonitrile is a chemical compound with the molecular formula C10H4BrClN2 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloroquinoline-2-carbonitrile consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a bromine atom substituted at the 6th position and a chlorine atom at the 4th position of the quinoline ring. The 2nd position of the ring is substituted with a carbonitrile group .Physical And Chemical Properties Analysis
6-Bromo-4-chloroquinoline-2-carbonitrile is a solid substance . It has a molecular weight of 267.51 . The InChI code for this compound is 1S/C10H4BrClN2/c11-6-1-2-10-8(3-6)9(12)4-7(5-13)14-10/h1-4H .Aplicaciones Científicas De Investigación
Optoelectronic and Charge Transport Properties
A study focusing on hydroquinoline derivatives, including related compounds, explored their structural, electronic, optical, and charge transport properties using density functional theory (DFT). This research found that compounds similar to 6-Bromo-4-chloroquinoline-2-carbonitrile exhibit efficient multifunctional material characteristics due to their favorable electronic structures and potential for better hole transport tendency, indicating applications in optoelectronic devices and materials science (Irfan et al., 2020).
Synthesis of Heterocyclic Compounds
Another significant application involves the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles through the Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile. This process highlights the compound's role in the development of novel heterocyclic structures, potentially useful in pharmaceuticals and organic materials (Kobayashi et al., 2015).
Antitumor Activities
Research on novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives, related to 6-Bromo-4-chloroquinoline-2-carbonitrile, demonstrated antitumor activities against various human tumor cell lines. This suggests the potential therapeutic applications of such compounds in cancer treatment (El-Agrody et al., 2012).
Chemical Transformations and Synthesis
The chemical reactivity of compounds structurally related to 6-Bromo-4-chloroquinoline-2-carbonitrile was explored, showing a variety of nucleophilic conditions leading to the formation of diverse heterocyclic systems. This indicates the compound's utility in synthetic organic chemistry for generating new molecules with potential biological activities (Ibrahim & El-Gohary, 2016).
Molecular Inclusion and Packing Properties
Studies on chloro-substituted diquinoline dibromides, closely related to the target compound, have shown their ability to form versatile lattice inclusion compounds with different guest molecules. This reveals their potential application in crystal engineering and the development of new materials for molecular recognition and encapsulation processes (Ashmore et al., 2007).
Mecanismo De Acción
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound .
Propiedades
IUPAC Name |
6-bromo-4-chloroquinoline-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClN2/c11-6-1-2-10-8(3-6)9(12)4-7(5-13)14-10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJYCKMJNBYSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=C2C=C1Br)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

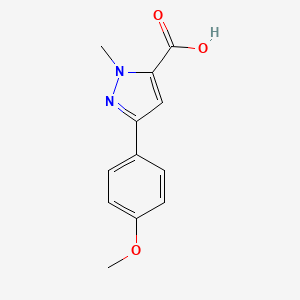
![N-(4-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2936506.png)
![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2936509.png)


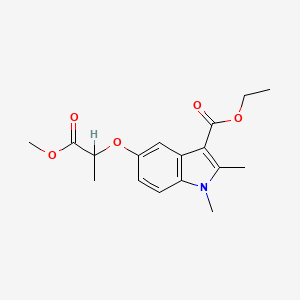
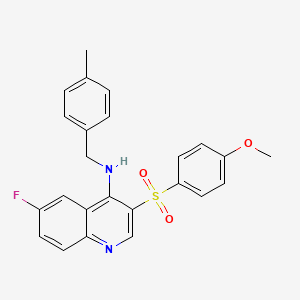

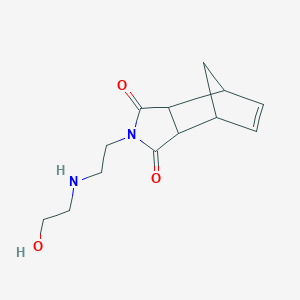
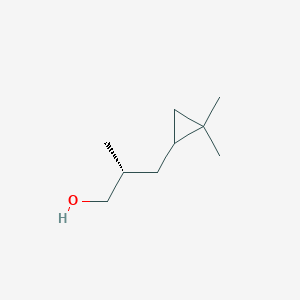

![N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide](/img/structure/B2936526.png)
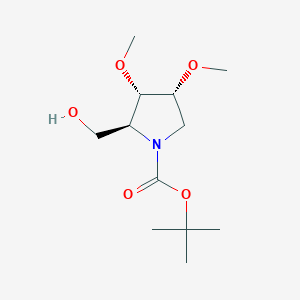
amine hydrochloride](/img/no-structure.png)